Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
CAS No.:
VCID: VC10050652
Molecular Formula: C19H20N4O3S2
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate -](/images/structure/VC10050652.png)
Description |
Synthesis of Related CompoundsThe synthesis of compounds with similar structures often involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide involves complex reactions that may require purification steps like recrystallization or chromatography to achieve high purity. Similarly, the synthesis of Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate would likely involve the formation of the thieno[2,3-d]pyrimidine core followed by attachment of the acetyl and benzoate moieties. Biological ActivityCompounds with thieno[2,3-d]pyrimidine cores have shown significant biological activity, including potential therapeutic applications. For example, related compounds have been explored for their anti-inflammatory and anticancer properties . The biological activity of Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate would likely involve interaction with specific biological targets such as enzymes or receptors, similar to other thienopyrimidines. Research Findings and Future DirectionsGiven the lack of specific research findings on Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, further studies are warranted to elucidate its pharmacological profile and potential applications in medicine. This would involve in vitro and in vivo experiments to assess its efficacy and safety. Data TablesDue to the limited availability of specific data on Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, the following table provides general information on related compounds: |
---|---|
Product Name | Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate |
Molecular Formula | C19H20N4O3S2 |
Molecular Weight | 416.5 g/mol |
IUPAC Name | ethyl 4-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Standard InChI | InChI=1S/C19H20N4O3S2/c1-4-26-18(25)12-5-7-13(8-6-12)21-14(24)9-27-19-22-16(20)15-10(2)11(3)28-17(15)23-19/h5-8H,4,9H2,1-3H3,(H,21,24)(H2,20,22,23) |
Standard InChIKey | DWBJVXXIZPGRMZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N |
PubChem Compound | 1834157 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume